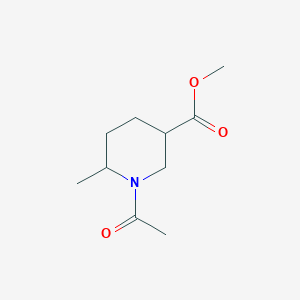
7-Bromo-2,6-dichloro-8-fluoroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a quinazolinone derivative.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms through halogenation reactions. This can be achieved using reagents like bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions.
Cyclization: Formation of the quinazolinone ring structure through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of 7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone may involve:
Large-scale Halogenation: Using large reactors to introduce halogens efficiently.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the compound meets specific purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug development, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2,6-dichloro-4(3H)-Quinazolinone: Lacks the fluorine atom, which may affect its chemical and biological properties.
2,6-dichloro-8-fluoro-4(3H)-Quinazolinone: Lacks the bromine atom, potentially altering its reactivity and interactions.
7-bromo-8-fluoro-4(3H)-Quinazolinone: Lacks the chlorine atoms, which can influence its overall stability and activity.
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in 7-bromo-2,6-dichloro-8-fluoro-4(3H)-Quinazolinone imparts distinct chemical properties, such as increased reactivity and potential for diverse biological activities. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H2BrCl2FN2O |
|---|---|
Molecular Weight |
311.92 g/mol |
IUPAC Name |
7-bromo-2,6-dichloro-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrCl2FN2O/c9-4-3(10)1-2-6(5(4)12)13-8(11)14-7(2)15/h1H,(H,13,14,15) |
InChI Key |
YBWHPCWEDOKUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


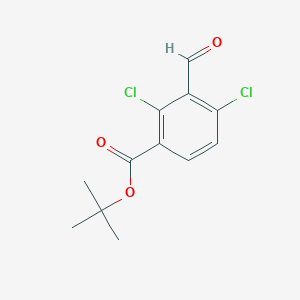
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
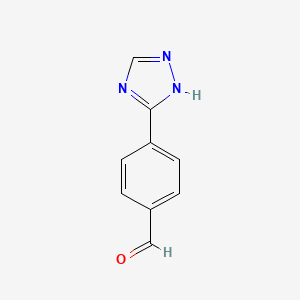

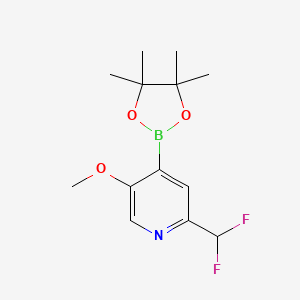
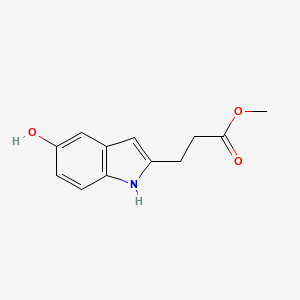
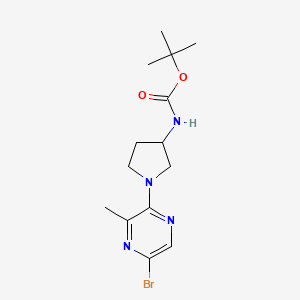
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
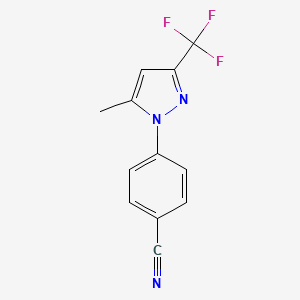

![6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine](/img/structure/B13925834.png)
![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)
![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
